molecular formula C22H26N2O4S B7710013 N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No. B7710013
M. Wt: 414.5 g/mol
InChI Key: TWBBJUHOXIQOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as BM 212, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BM 212 belongs to the family of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exert its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes, such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to inhibit the growth of various cancer cell lines and to exhibit anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 may exhibit different effects in different cell types, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its anti-tumor properties and its potential use in treating various types of cancer. Finally, there is a need to further investigate the safety and efficacy of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 involves the reaction of 4-methylbenzenesulfonyl chloride with N-butyl-N-(2-hydroxy-6-methoxyquinolin-3-yl)methylamine in the presence of a base. The resulting product is purified using various techniques, including column chromatography and recrystallization. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide 212 has been found to be effective in treating various diseases, including cancer, tuberculosis, and malaria.

properties

IUPAC Name

N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-4-5-12-24(29(26,27)20-9-6-16(2)7-10-20)15-18-13-17-14-19(28-3)8-11-21(17)23-22(18)25/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBBJUHOXIQOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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